molecular formula C9H7ClN2O2S B6616481 3-phenyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1247371-67-0

3-phenyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B6616481
CAS No.: 1247371-67-0
M. Wt: 242.68 g/mol
InChI Key: ZGFHSLCRQKVQMO-UHFFFAOYSA-N
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Description

3-phenyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It features a pyrazole ring substituted with a phenyl group at the 3-position and a sulfonyl chloride group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1H-pyrazole-4-sulfonyl chloride typically involves the sulfonation of pyrazole derivatives. One common method is the direct sulfonation of 3-phenyl-1H-pyrazole using chlorosulfonic acid. The reaction is carried out by adding chlorosulfonic acid to the pyrazole derivative at low temperatures (around -20 to 0°C) in a solvent such as chloroform. The reaction mixture is then stirred and gradually warmed to room temperature, resulting in the formation of the sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions to ensure high yields and purity. This involves precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Oxidizing Agents: Potassium permanganate, chromium trioxide

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Mechanism of Action

The mechanism of action of 3-phenyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide-based drugs, where the compound acts as a key intermediate . The molecular targets and pathways involved depend on the specific derivative formed and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications. Its ability to form stable sulfonamide derivatives makes it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

5-phenyl-1H-pyrazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-15(13,14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFHSLCRQKVQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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